9-Acridanone, 10-ethyl-
Overview
Description
9-Acridanone, 10-ethyl- is a heterocyclic compound belonging to the acridine family. Acridines are known for their unique structure, which includes a nitrogen atom in the central ring. This compound has a molecular formula of C₁₅H₁₃NO and a molecular weight of 223.27 g/mol .
Preparation Methods
The synthesis of 9-Acridanone, 10-ethyl- typically involves a multi-step process. One common method starts with 2-chlorobenzoic acid and the appropriate (aminophenyl)alkanoic acid. The synthesis proceeds through an Ullmann-Jourdan reaction followed by cyclodehydration and amination steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-Acridanone, 10-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
Scientific Research Applications
9-Acridanone, 10-ethyl- has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its high fluorescence quantum yield and molar absorption coefficients . In biology and medicine, acridine derivatives, including 9-Acridanone, 10-ethyl-, are studied for their potential anticancer, antimicrobial, and antiviral activities . These compounds can interact with nucleic acids, making them useful in drug design and development .
Mechanism of Action
The mechanism of action of 9-Acridanone, 10-ethyl- involves its interaction with nucleic acids, particularly DNA and RNA. The planar structure of acridine allows it to intercalate between base pairs of nucleic acids, disrupting their function. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to anticancer effects . Additionally, the compound’s photophysical properties enable its use in studying enzyme kinetics and mechanisms .
Comparison with Similar Compounds
9-Acridanone, 10-ethyl- can be compared to other acridine derivatives such as 9-aminoacridine and 9,10-dihydro-9-oxoacridine-2-carboxylic acid . While these compounds share similar structures, 9-Acridanone, 10-ethyl- is unique due to its specific substituents, which can influence its photophysical properties and biological activities. For instance, 9-aminoacridine is known for its antimicrobial properties, while 9,10-dihydro-9-oxoacridine-2-carboxylic acid is used in peptide conjugation studies .
Properties
IUPAC Name |
10-ethylacridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUFPCKIXLAEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176561 | |
Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-41-2 | |
Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylacridone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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